molecular formula C₉H₁₁NO₅ B1145492 PJ3Tpu9vzq CAS No. 51829-98-2

PJ3Tpu9vzq

Cat. No. B1145492
CAS RN: 51829-98-2
M. Wt: 213.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PJ3Tpu9vzq is a synthetic compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using a unique method and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

Treatment of Parkinson’s Disease

D-Erythro-3,4-dihydroxyphenylserine is utilized in the medical field as a prodrug for the treatment of Parkinson’s disease . It is converted in the body to norepinephrine, a neurotransmitter that is deficient in patients with Parkinson’s disease. This conversion helps alleviate symptoms such as orthostatic hypotension, a common issue in Parkinson’s patients .

Enzymatic Synthesis

In biotechnology, this compound is used for the diastereoselective synthesis of β-hydroxy amino acids . It serves as a substrate for l-threonine aldolase, an enzyme that facilitates the formation of carbon-carbon bonds in the production of various β-hydroxy amino acids, which are valuable intermediates in pharmaceuticals .

Multi-Enzyme Cascade Reactions

The compound is integral to multi-enzyme cascade reactions, which are sustainable synthesis pathways for producing chiral intermediates like l-threo-phenylserine from industrial byproducts . These reactions are crucial for developing efficient and green approaches in chemical synthesis .

Neurotransmitter Research

In neuroscience, D-Erythro-3,4-dihydroxyphenylserine is studied for its role as a precursor to norepinephrine . Research in this area explores how the compound is metabolized in the brain and its effects on neurotransmitter levels, providing insights into the treatment of neurodegenerative diseases .

Chemical Synthesis

Chemists utilize D-Erythro-3,4-dihydroxyphenylserine in the synthesis of complex molecules. Its role as a chiral building block allows for the construction of various pharmaceuticals and bioactive compounds with high stereoselectivity .

Pharmaceutical Production

The compound is used in the production of drugs for Parkinson’s disease under the name Droxidopa. It is synthesized through enzymatic methods that offer a simpler and more economical approach compared to multistep chemical reactions .

Renal Conversion Studies

Clinically, the compound’s conversion to norepinephrine in renal proximal tubular cells is studied to understand its pressor effects, which contribute to the treatment of orthostatic hypotension .

Industrial Biotechnology

In industrial biotechnology, D-Erythro-3,4-dihydroxyphenylserine is part of processes that aim to create value-added products from low-cost raw materials. Its use in enzyme-catalyzed reactions exemplifies the shift towards more sustainable industrial practices .

properties

IUPAC Name

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@H](C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51829-98-2
Record name D-Erythro-3,4-dihydroxyphenylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051829982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-ERYTHRO-3,4-DIHYDROXYPHENYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3TPU9VZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the metabolic fate of the different stereoisomers of DOPS?

A1: Research has shown that the metabolism of DOPS stereoisomers differs. Specifically, (+)-erythro-DOPS is decarboxylated to (+)-norepinephrine more efficiently than (-)-threo-DOPS, which can also be decarboxylated to (-)-norepinephrine, though to a lesser extent [, , , ].

Q2: Are there any known instances of enzymatic inhibition within the DOPS metabolic pathway?

A2: Yes, studies using rat kidney decarboxylase have demonstrated that (-)-threo-DOPS can inhibit its own decarboxylation []. This suggests a potential regulatory mechanism for norepinephrine synthesis.

Q3: What is the impact of DOPS administration on neurotransmitter levels in vivo?

A3: Administration of (+)-erythro-DOPS has been shown to increase norepinephrine levels in the rat brain [, ]. Furthermore, studies in mice and rats have shown that administration of racemic erythro-DOPS leads to detectable levels of (S)-norepinephrine in tissues []. This highlights the potential of DOPS as a therapeutic agent for conditions associated with norepinephrine deficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.